molecular formula C11H10ClN2O6- B14749678 4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate

4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate

Cat. No.: B14749678
M. Wt: 301.66 g/mol
InChI Key: DVXJCKMRHGRWGZ-UHFFFAOYSA-M
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Description

4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a chloro group, two nitro groups, and an isobutyl group attached to a benzoate core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate typically involves a multi-step process. One common method includes the nitration of 4-chlorobenzoic acid to introduce the nitro groups at the 3 and 5 positions. This is followed by the esterification of the resulting dinitrobenzoic acid with 2-methylpropanol under acidic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates.

    Reduction: Amino derivatives of the benzoate.

    Ester Hydrolysis: 4-Chloro-3,5-dinitrobenzoic acid and 2-methylpropanol.

Scientific Research Applications

4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the ester and chloro groups can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with comparable functional groups.

Properties

Molecular Formula

C11H10ClN2O6-

Molecular Weight

301.66 g/mol

IUPAC Name

4-chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate

InChI

InChI=1S/C11H11ClN2O6/c1-5(2)3-6-7(11(15)16)4-8(13(17)18)9(12)10(6)14(19)20/h4-5H,3H2,1-2H3,(H,15,16)/p-1

InChI Key

DVXJCKMRHGRWGZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)CC1=C(C(=C(C=C1C(=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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